5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both quinoline and sulfonate groups, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline and sulfonate precursors. The quinoline derivative, 5,7-dichloroquinolin-8-ol, can be synthesized through chlorination of 8-hydroxyquinoline. The sulfonate group is introduced via sulfonation of 5-chloro-2-methoxybenzene. The final step involves coupling these two intermediates under specific reaction conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. It has been shown to inhibit mitochondrial activities by associating with ATP synthase, disrupting the production of ATP. This interaction can lead to genotoxic effects and the inhibition of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5-Chloro-8-quinolinol: Used in various chemical syntheses.
5,7-Diiodo-8-hydroxyquinoline: Studied for its potential therapeutic applications
Uniqueness
5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate is unique due to its combined quinoline and sulfonate structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVWAWQGIXNBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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